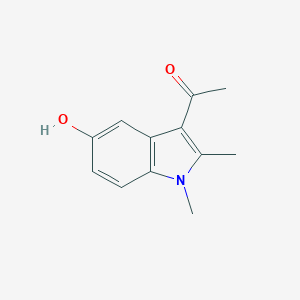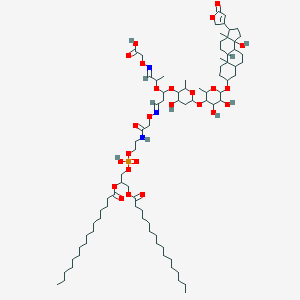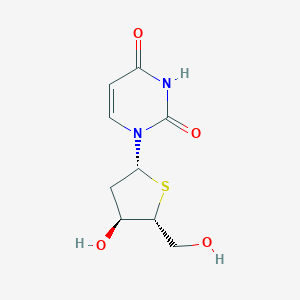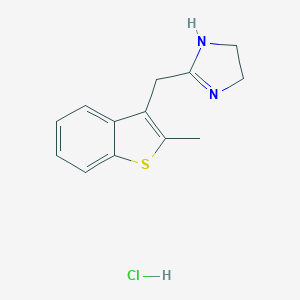
10-Sorbylchrysarobin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Sorbylchrysarobin is a synthetic compound that has gained attention in the scientific community due to its potential medical applications. The compound is synthesized from chrysarobin, a natural compound found in the heartwood of trees in the genus Rhus. 10-Sorbylchrysarobin has been studied for its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 10-Sorbylchrysarobin is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
10-Sorbylchrysarobin has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, the compound has been shown to have antioxidant properties and to inhibit the activity of certain enzymes that are involved in the progression of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 10-Sorbylchrysarobin is that it is a synthetic compound, which means that it can be easily produced in large quantities for use in lab experiments. However, the compound is relatively new and there is still much to be learned about its properties and potential applications. Additionally, the compound may have limitations in terms of its solubility and stability, which may impact its effectiveness in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 10-Sorbylchrysarobin. One area of interest is the development of new synthetic methods for the compound that could improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify its potential applications in the treatment of cancer, inflammation, and other diseases. Finally, there is a need for more research on the safety and toxicity of the compound, particularly in animal models, in order to assess its potential as a therapeutic agent.
Synthesemethoden
10-Sorbylchrysarobin is synthesized through a multi-step process that involves the reaction of chrysarobin with sorbic acid. The resulting compound is purified through a series of chromatography steps to obtain the final product. The synthesis method has been optimized to maximize yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
10-Sorbylchrysarobin has been studied extensively for its potential medical applications. In vitro studies have shown that the compound has potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to have anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
127848-72-0 |
|---|---|
Produktname |
10-Sorbylchrysarobin |
Molekularformel |
C21H18O4 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
10-[(2E,4E)-hexa-2,4-dienoyl]-1,8-dihydroxy-3-methyl-10H-anthracen-9-one |
InChI |
InChI=1S/C21H18O4/c1-3-4-5-8-15(22)18-13-7-6-9-16(23)19(13)21(25)20-14(18)10-12(2)11-17(20)24/h3-11,18,23-24H,1-2H3/b4-3+,8-5+ |
InChI-Schlüssel |
DTKWQCFDNRPDGR-SALQQRKASA-N |
Isomerische SMILES |
C/C=C/C=C/C(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C |
SMILES |
CC=CC=CC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C |
Kanonische SMILES |
CC=CC=CC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C |
Synonyme |
1,8-dihydroxy-3-methyl-10-(1'-oxo-2',4'-hexadienyl)-9(10H)-anthracenone 10-sorbylchrysarobin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Chloro-3-ethynylbicyclo[1.1.1]pentane](/img/structure/B143778.png)
![methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B143780.png)



![1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B143786.png)







![Imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B143811.png)